molecular formula C22H19N3O2 B2828506 N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 325992-46-9

N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B2828506
CAS No.: 325992-46-9
M. Wt: 357.413
InChI Key: JQRIRCKZZCYTMM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a structurally complex molecule featuring three distinct moieties:

  • 2H-1,3-benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring, commonly associated with CNS activity due to its presence in compounds like 3,4-methylenedioxymethamphetamine (MDMA) .
  • 2-methyl-1H-indol-3-yl: A substituted indole scaffold, often linked to serotonin receptor modulation or kinase inhibition .
  • Pyridin-2-amine: A pyridine ring with an amino group at the 2-position, a pharmacophore seen in kinase inhibitors and antimicrobial agents .

Its synthesis likely involves coupling reactions between substituted indole and benzodioxol precursors, followed by pyridin-2-amine functionalization, as inferred from analogous syntheses in and .

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-21(16-6-2-3-7-17(16)24-14)22(25-20-8-4-5-11-23-20)15-9-10-18-19(12-15)27-13-26-18/h2-12,22,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRIRCKZZCYTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially utilizing continuous flow chemistry techniques.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with microtubules. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and subsequent cell apoptosis . This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it to structurally related compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Reported Activity Source
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (Target) Benzodioxol, 2-methylindole, pyridin-2-amine No direct activity data; hypothesized CNS or kinase modulation based on structural analogs
N-[(2-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (ChemDiv 5228-4171) Chlorophenyl replaces benzodioxol Screening compound; no specific activity disclosed
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) Oxadiazole core with chlorophenyl and pyridin-2-amine Anticancer activity (NCI-60 cell lines, HOP-92 selectivity)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine with methoxy substituent Intermediate in kinase inhibitor synthesis; no direct biological data
rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine Benzodioxol with N-methylpropan-2-amine (MDMA analog) CNS stimulant (entactogen class)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine Benzodioxol linked to oxadiazole-pyridine Screening compound; structural hybrid with potential antimicrobial/anticancer activity

Key Observations :

Structural Variations and Activity :

  • Replacement of the benzodioxol group with chlorophenyl (ChemDiv 5228-4171) likely alters target specificity, as benzodioxol is associated with serotoninergic effects .
  • Oxadiazole-containing analogs (e.g., 1c) exhibit anticancer activity, suggesting that heterocyclic cores significantly influence biological outcomes .

Benzodioxol-Containing Analogs :

  • Compounds like rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine are confirmed CNS stimulants, highlighting the benzodioxol moiety’s role in neuroactive compounds . The target compound’s indole-pyridine hybrid may diverge toward kinase or receptor modulation.

Synthetic Feasibility :

  • The target compound’s synthesis may parallel methods for pyridin-2-amine derivatives, such as Buchwald-Hartwig coupling or reductive amination, as seen in .

Lack of Direct Bioactivity Data :

  • While structural analogs provide clues, the absence of specific data for the target compound underscores the need for empirical testing (e.g., kinase inhibition assays, serotonin receptor binding studies).

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